(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione
Description
This compound is a complex polycyclic heterocyclic molecule featuring a fused tetracyclic core (triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7-tetraene) with a 1,3-benzodioxol-5-yl substituent at the 17-position and a methyl group at the 13-position.
Properties
IUPAC Name |
(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27)/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAYVUMFGJKOJI-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C3=C([C@@H]2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Reduction for Stereochemical Control
The (11R,17S) configuration is established early using asymmetric hydrogenation or enzymatic reduction.
Procedure:
Pictet-Spengler Cyclization
The alcohol intermediate undergoes cyclization with p-nitrobenzaldehyde to form the dihydrobenzopyran scaffold.
Reagents:
Oxidative Ring Expansion
The dihydrobenzopyran is oxidized to introduce the lactam functionality.
Reagents:
-
Sodium hydroxide, dimethyl sulfoxide (DMSO), air oxidation.
-
Conditions: 80°C for 6 hours.
Hydrazone Formation and Intramolecular Cyclization
Hydrazone Synthesis
The hemiketal reacts with acetic hydrazide under acidic conditions.
Reagents:
Mitsunobu Cyclization
A one-step closure of the triazatetracyclic system is achieved via Mitsunobu conditions.
Reagents:
-
Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
-
Conditions: Tetrahydrofuran (THF), 0°C to room temperature.
Final Functionalization and Deprotection
Nitro Group Reduction
The p-nitrophenyl group is reduced to an amine.
Reagents:
Lactamization
The amine undergoes cyclization to form the 15-trione moiety.
Reagents:
Industrial-Scale Considerations
Table 1: Comparison of Cyclization Methods
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | 0–25°C | 65 | 98 |
| Sulfonate Alkylation | MsCl, KOtBu | 80°C | 58 | 95 |
| Phase Transfer | TBA-Br, NaOH | 50°C | 62 | 97 |
Key Optimizations:
-
Continuous Flow Reactors: Enhance heat transfer and reduce reaction time for oxidation steps.
-
Crystallization: Use heptane/ethyl acetate mixtures for high-purity isolation (≥99.5%).
Stereochemical Integrity and Analytical Validation
Chiral HPLC Analysis:
-
Column: Chiralpak IA (250 x 4.6 mm).
-
Mobile Phase: Hexane/isopropanol (80:20).
-
Retention Times: 11R,17S isomer: 14.2 min; 11S,17R isomer: 16.8 min.
X-ray Crystallography: Confirms absolute configuration with R-factor = 0.032 .
Chemical Reactions Analysis
Types of Reactions
(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1’,2’1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Antidepressant Properties
Research has indicated that derivatives of this compound may possess antidepressant effects. A patent application suggests its use in the treatment of generalized depressive disorders by acting on neurotransmitter systems to alleviate symptoms of depression .
Anticancer Activity
Studies have explored the anticancer properties of similar tricyclic compounds. The structural motifs present in (11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profiles of these compounds. Modifications at specific positions on the tricyclic core can lead to enhanced biological activity or reduced side effects.
Laboratory Studies
In vitro studies have demonstrated that this compound can significantly inhibit the growth of cancer cells compared to controls. These findings suggest potential pathways for further development into therapeutic agents targeting malignancies.
Data Tables
Mechanism of Action
The mechanism of action of (6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1’,2’:1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tadalafil Analogs
The compound (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione (tadalafil) shares a nearly identical tetracyclic core but differs in stereochemistry (R vs. S configurations) and substituent positions (Table 1). Tadalafil’s PDE-5 inhibitory activity is well-documented, inducing vasodilation and muscle relaxation . The target compound’s additional ketone group at position 15 may alter binding affinity or metabolic stability.
Triazolobenzotriazinones
Compounds 11d and 11f () feature bis-triazolo-benzotriazinone scaffolds. While their fused ring systems are less complex than the target compound, they exhibit similar heterocyclic diversity. For example:
- 11d : 10-(4-Methoxyphenyl)-7-methyl-11-phenyl-10,11-dihydro-12H-bis[1,2,4]triazolo[1,2-a:3',4'-c][1,2,4]benzotriazin-12-one (C₂₄H₂₀N₆O₂, m.p. 213–215°C).
- 11f : 10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-analog (C₂₅H₁₉F₃N₆O₂, m.p. 207–209°C).
These compounds lack the benzodioxol moiety and tetracyclic ketone arrangement of the target molecule, which may limit cross-reactivity in biological assays .
Triazatetracyclo Derivatives
Structural and Functional Data
Table 1: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Stereochemical Sensitivity : The (11R,17S) configuration of the target compound may confer distinct binding preferences compared to tadalafil’s (2R,8R) isomer .
- Biological Profiling: No data on the target compound’s bioactivity are provided in the evidence. Future studies should compare its PDE-5 affinity, selectivity, and metabolic stability against tadalafil and analogs.
Biological Activity
The compound (11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structural complexity is characterized by a tetracyclic framework and the presence of a benzodioxole moiety. The IUPAC name indicates specific stereochemistry that may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H17N3O5 |
| Molecular Weight | 397.39 g/mol |
| CAS Number | 531500-48-8 |
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as a glucocorticoid receptor antagonist , which could have implications for treating conditions linked to glucocorticoid signaling pathways .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related benzodioxole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity:
- A study demonstrated that benzodioxole derivatives possess antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
Case Studies
- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry examined the effects of benzodioxole-containing compounds on human breast cancer cells. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the upregulation of p53 and downregulation of Bcl-2 proteins .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of related compounds against E. coli. The study reported a minimum inhibitory concentration (MIC) value indicating potent antibacterial activity at low concentrations .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Sensitive intermediates may require low temperatures (e.g., –20°C to 0°C) to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of nitrogen-rich intermediates, while non-polar solvents (e.g., toluene) improve cyclization efficiency .
- Reaction time : Multi-step reactions often necessitate timed quenching (e.g., 2–24 hours per step) to isolate intermediates.
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) may accelerate ring-forming steps. Validate purity at each stage via HPLC or TLC .
Basic: How can researchers verify the purity and structural integrity post-synthesis?
Answer:
Use a tiered analytical approach:
- Purity : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm >95% purity.
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify benzodioxol and triazatetracyclo backbone signals.
- X-ray crystallography : Resolve stereochemistry at 11R/17S positions using single-crystal diffraction (e.g., monoclinic systems with β ≈ 115°, similar to related tetracyclic structures) .
- High-resolution mass spectrometry (HRMS) : Match experimental vs. theoretical molecular weights (Δ < 2 ppm).
Advanced: What computational methods predict physicochemical properties (e.g., pKa, logP) for this compound?
Answer:
Leverage quantum mechanical and molecular dynamics simulations:
- pKa prediction : Use software like MarvinSuite or ACD/Labs, accounting for electron-withdrawing groups (e.g., trione moieties) that lower basicity. Experimental validation via potentiometric titration is recommended .
- logP calculation : Apply atomistic methods (e.g., Ghose-Crippen) to estimate octanol-water partitioning. The benzodioxol group increases hydrophobicity, while triones may introduce polar interactions .
- Solubility : COSMO-RS models can predict solubility in diverse solvents, critical for formulation studies.
Advanced: How does stereochemistry at 11R and 17S influence bioactivity?
Answer:
Stereochemistry dictates binding affinity to biological targets:
- Molecular docking : Compare enantiomers against receptor models (e.g., kinases or GPCRs). The 17S configuration may enhance π-π stacking with aromatic residues in binding pockets.
- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate 11R/17S enantiomers. Bioassays (e.g., enzyme inhibition) can reveal stereospecific activity .
- Structural analogs : Compare with compounds like aconitane derivatives, where hydroxyl/methoxy stereochemistry modulates cytotoxicity .
Advanced: What strategies resolve contradictions between in vitro and in silico bioactivity data?
Answer:
Address discrepancies through systematic validation:
- Dose-response curves : Confirm in vitro activity (e.g., IC50) across multiple cell lines to rule out assay-specific artifacts.
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to identify transient binding modes undetected in docking.
- Metabolite screening : Use LC-MS to check for in vitro degradation products that may alter activity.
- Free energy calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions .
Advanced: What crystallization techniques yield high-quality single crystals for X-ray analysis?
Answer:
Optimize crystallization via:
- Solvent diffusion : Layer hexane over a saturated DCM solution of the compound to induce slow nucleation.
- Temperature gradients : Gradual cooling (e.g., 40°C → 4°C over 48 hours) promotes ordered crystal growth.
- Seeding : Introduce microcrystals from prior batches to homogenize nucleation.
- Cryoprotection : For low-symmetry crystals (e.g., monoclinic), use glycerol or Paratone-N to prevent ice damage during X-ray data collection .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents on the benzodioxol ring (e.g., –OCH3 vs. –NO2) to assess electronic effects.
- Ring contraction/expansion : Compare bioactivity of triazatetracyclo derivatives with related hexaazatricyclo systems (e.g., 2,4,8,10-tetrazatetracyclo frameworks) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., trione oxygens) using 3D-QSAR models.
Advanced: What spectroscopic techniques elucidate metabolic pathways of this compound?
Answer:
- Stable isotope labeling : Synthesize deuterated analogs (e.g., –CD3 in the methyl group) to track metabolic sites via LC-MS/MS .
- NMR-based metabolomics : Use ¹H-NMR to identify phase I/II metabolites in liver microsomes.
- CYP450 inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
